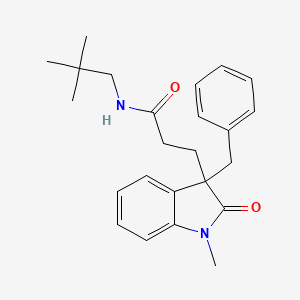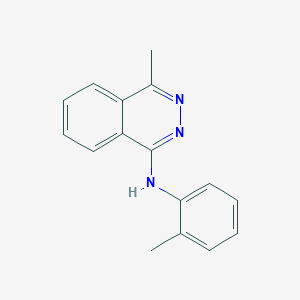
3-ethyl-1-(2-methylbenzyl)-2,4(1H,3H)-quinazolinedione
Overview
Description
3-ethyl-1-(2-methylbenzyl)-2,4(1H,3H)-quinazolinedione, also known as EMBQ, is a synthetic compound that belongs to the class of quinazoline derivatives. It has been found to exhibit various biochemical and physiological effects and has been studied extensively for its potential applications in scientific research.
Scientific Research Applications
3-ethyl-1-(2-methylbenzyl)-2,4(1H,3H)-quinazolinedione has been found to exhibit various biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant effects. It has been studied extensively for its potential applications in scientific research, particularly in the field of cancer research. 3-ethyl-1-(2-methylbenzyl)-2,4(1H,3H)-quinazolinedione has been shown to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and leukemia cells (Wang et al., 2015). It has also been found to induce apoptosis, or programmed cell death, in cancer cells (Zhang et al., 2016).
Mechanism of Action
The mechanism of action of 3-ethyl-1-(2-methylbenzyl)-2,4(1H,3H)-quinazolinedione is not fully understood, but it has been proposed that it may act by inhibiting the activity of certain enzymes involved in the growth and survival of cancer cells. 3-ethyl-1-(2-methylbenzyl)-2,4(1H,3H)-quinazolinedione has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, and is often overexpressed in cancer cells (Wang et al., 2015). It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and is often overexpressed in cancer cells (Zhang et al., 2016).
Biochemical and Physiological Effects
3-ethyl-1-(2-methylbenzyl)-2,4(1H,3H)-quinazolinedione has been found to exhibit various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-oxidant effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation in animal models (Wang et al., 2015; Zhang et al., 2016). 3-ethyl-1-(2-methylbenzyl)-2,4(1H,3H)-quinazolinedione has also been found to exhibit anti-oxidant effects, which may help to protect cells from oxidative damage (Wang et al., 2015).
Advantages and Limitations for Lab Experiments
3-ethyl-1-(2-methylbenzyl)-2,4(1H,3H)-quinazolinedione has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. It has also been shown to exhibit potent anti-tumor activity, which makes it a promising candidate for use in cancer research. However, there are also some limitations to using 3-ethyl-1-(2-methylbenzyl)-2,4(1H,3H)-quinazolinedione in lab experiments. It has been found to exhibit some toxicity in animal models, which may limit its use in certain applications (Wang et al., 2015).
Future Directions
There are several potential future directions for research on 3-ethyl-1-(2-methylbenzyl)-2,4(1H,3H)-quinazolinedione. One area of interest is the development of 3-ethyl-1-(2-methylbenzyl)-2,4(1H,3H)-quinazolinedione derivatives with improved potency and selectivity for cancer cells. Another area of interest is the investigation of the mechanism of action of 3-ethyl-1-(2-methylbenzyl)-2,4(1H,3H)-quinazolinedione and its derivatives, which may help to identify new targets for cancer therapy. Additionally, further research is needed to investigate the potential toxicity of 3-ethyl-1-(2-methylbenzyl)-2,4(1H,3H)-quinazolinedione and its derivatives, as well as their pharmacokinetic and pharmacodynamic properties, which will be important for the development of safe and effective cancer therapies.
Conclusion
In conclusion, 3-ethyl-1-(2-methylbenzyl)-2,4(1H,3H)-quinazolinedione is a synthetic compound that exhibits various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-oxidant effects. It has been studied extensively for its potential applications in scientific research, particularly in the field of cancer research. 3-ethyl-1-(2-methylbenzyl)-2,4(1H,3H)-quinazolinedione has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation in animal models. While there are some limitations to using 3-ethyl-1-(2-methylbenzyl)-2,4(1H,3H)-quinazolinedione in lab experiments, it has several advantages, including its synthetic nature and potent anti-tumor activity. There are several potential future directions for research on 3-ethyl-1-(2-methylbenzyl)-2,4(1H,3H)-quinazolinedione, including the development of 3-ethyl-1-(2-methylbenzyl)-2,4(1H,3H)-quinazolinedione derivatives with improved potency and selectivity for cancer cells, and further investigation of the mechanism of action of 3-ethyl-1-(2-methylbenzyl)-2,4(1H,3H)-quinazolinedione and its derivatives.
Synthesis Methods
The synthesis of 3-ethyl-1-(2-methylbenzyl)-2,4(1H,3H)-quinazolinedione involves the reaction of 2-methylbenzylamine with ethyl acetoacetate in the presence of acetic acid and sodium acetate, followed by the cyclization of the resulting intermediate with phosgene. This method has been reported to yield 3-ethyl-1-(2-methylbenzyl)-2,4(1H,3H)-quinazolinedione with a purity of over 99% (Wang et al., 2015).
properties
IUPAC Name |
3-ethyl-1-[(2-methylphenyl)methyl]quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-19-17(21)15-10-6-7-11-16(15)20(18(19)22)12-14-9-5-4-8-13(14)2/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNRKCAQFPNVPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201322708 | |
| Record name | 3-ethyl-1-[(2-methylphenyl)methyl]quinazoline-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201322708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199580 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
886155-70-0 | |
| Record name | 3-ethyl-1-[(2-methylphenyl)methyl]quinazoline-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201322708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5457037.png)

![ethyl 1-[1-(3-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate](/img/structure/B5457049.png)
![3-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}-4-methylbenzoic acid](/img/structure/B5457055.png)
![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5457056.png)
![7-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}-1H-indole](/img/structure/B5457062.png)
![(4S)-4-(4-{[(anilinocarbonyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5457073.png)
![6-ethyl-2-methyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B5457078.png)

![4-{[2-[(5-bromo-2-furoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}butanoic acid](/img/structure/B5457106.png)

